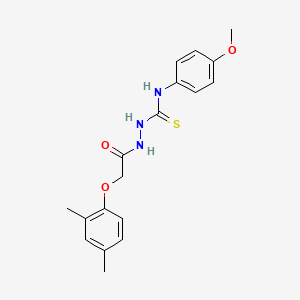

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide

CAS No.: 83673-34-1

Cat. No.: VC6609390

Molecular Formula: C18H21N3O3S

Molecular Weight: 359.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83673-34-1 |

|---|---|

| Molecular Formula | C18H21N3O3S |

| Molecular Weight | 359.44 |

| IUPAC Name | 1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea |

| Standard InChI | InChI=1S/C18H21N3O3S/c1-12-4-9-16(13(2)10-12)24-11-17(22)20-21-18(25)19-14-5-7-15(23-3)8-6-14/h4-10H,11H2,1-3H3,(H,20,22)(H2,19,21,25) |

| Standard InChI Key | ONJMZFRCKUVBKD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC)C |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a thiosemicarbazide backbone (NH–NH–C(=S)–NH₂) modified at positions 1 and 4. Position 1 is substituted with a 2-(2,4-dimethylphenoxy)acetyl group, while position 4 bears a 4-methoxyphenyl moiety (Fig. 1). The 2,4-dimethylphenoxy group introduces steric bulk and lipophilicity, whereas the 4-methoxy substituent enhances electronic resonance effects .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₂S |

| Molecular Weight | 329.42 g/mol |

| H-Bond Acceptors/Donors | 5 / 3 |

| XLogP | 3.2 (estimated) |

| Lipinski Compliance | Yes (Violations: 0) |

Synthetic Pathways

The synthesis follows a nucleophilic addition-elimination strategy, analogous to methods described for related thiosemicarbazides . Key steps include:

-

Hydrazide Preparation: 2-(2,4-Dimethylphenoxy)acetic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate.

-

Isothiocyanate Coupling: The hydrazide reacts with 4-methoxyphenyl isothiocyanate in ethanol under reflux, yielding the target compound .

Typical yields range from 46% to 99%, depending on the electronic and steric nature of substituents . Structural confirmation is achieved via ¹H/¹³C NMR and elemental analysis .

Biological Activity and Structure-Activity Relationships

Antifungal and Antiparasitic Activity

Thiosemicarbazides with aryl substituents inhibit fungal targets like Candida albicans (MIC: 16–64 µg/mL) by targeting sterol 14α-demethylase (CYP51) . Molecular docking studies suggest that the 4-methoxy group may enhance binding to CYP51’s hydrophobic active site .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

-

Lipophilicity: The XLogP of 3.2 indicates moderate lipid solubility, favoring oral absorption but potentially limiting aqueous solubility .

-

Metabolic Stability: Methoxy groups are prone to O-demethylation by cytochrome P450 enzymes, which may generate reactive intermediates .

Toxicity Risks

Thiosemicarbazides with electron-withdrawing substituents (e.g., nitro groups) exhibit higher cytotoxicity (IC₅₀: <10 µM) . The absence of such groups in this compound suggests a safer profile, though in vivo validation is required.

Applications and Future Directions

Therapeutic Prospects

-

Antimicrobial Drug Development: Given rising antibiotic resistance, this compound’s dual-target potential (membrane disruption and enzyme inhibition) warrants further exploration .

-

Anticancer Research: Analogous thiosemicarbazides inhibit topoisomerase II and induce apoptosis in cancer cells .

Synthetic Optimization

-

Positional Isomerism: Replacing the 4-methoxyphenyl group with a 3-methoxyphenyl analog could alter bioactivity, as seen in studies where meta-substituted derivatives showed superior potency .

-

Metal Complexation: Coordination with transition metals (e.g., Cu²⁺) may enhance antibacterial efficacy via redox cycling mechanisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume